molecular formula C13H14O5 B3918023 methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate

methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B3918023
M. Wt: 250.25 g/mol
InChI Key: CQZCIMLKFOHXAC-FLIBITNWSA-N
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Description

Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes an ethoxyphenyl group and a hydroxy-oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the esterification of 4-ethoxyphenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-4-(4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
  • Methyl (2Z)-4-(4-propoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
  • Methyl (2Z)-4-(4-butoxyphenyl)-2-hydroxy-4-oxobut-2-enoate

Uniqueness

Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can be leveraged in the design of specific synthetic pathways and in the exploration of its biological activity.

Properties

IUPAC Name

methyl (Z)-4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-8,14H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZCIMLKFOHXAC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
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